molecular formula C12H12N2O3 B8632423 Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate

Cat. No. B8632423
M. Wt: 232.23 g/mol
InChI Key: DNFFLYMXRXGAGA-UHFFFAOYSA-N
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Patent
US07943619B2

Procedure details

As described for example 67b, 5-methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester (25 g, 108 mmol) was converted, instead of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (19.8 g, 97%) which was obtained as a light yellow solid. MS: m/e=191.3 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=O)C.C(OC(C1C(C2C=CN=CC=2)=NOC=1C)=O)C>>[CH3:11][C:10]1[O:9][N:8]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[C:6]=1[CH2:4][OH:3]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=NC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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